

Technical Guide: Physical Properties of Acetyl Tributyl Citrate-d3

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Compound of Interest

Compound Name: *Acetyl tributyl citrate-d3*

Cat. No.: *B12425288*

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This technical guide provides a comprehensive overview of the known physical properties of **Acetyl tributyl citrate-d3** (ATBC-d3), a deuterated analog of Acetyl tributyl citrate (ATBC). Given the limited availability of specific experimental data for the d3-labeled variant, this guide also includes extensive data for the non-deuterated form for comparative purposes. It is important to note that while the physical properties are expected to be very similar, minor differences arise due to the kinetic isotope effect.^{[1][2]}

Core Physical Properties

Acetyl tributyl citrate-d3 is primarily utilized as an internal standard in quantitative analyses, such as those employing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical behavior closely mimics that of the native ATBC, allowing for accurate quantification in complex matrices.

Quantitative Data Summary

The following tables summarize the available quantitative data for both **Acetyl tributyl citrate-d3** and its non-deuterated counterpart, Acetyl tributyl citrate.

Table 1: Physical Properties of **Acetyl tributyl citrate-d3**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₁ D ₃ O ₈	MedChemExpress
Molecular Weight	405.50 g/mol	MedChemExpress
Appearance	Clear Colourless Oil	Pharmaffiliates

Table 2: Physical Properties of Acetyl tributyl citrate (ATBC)

Property	Value	Source(s)
CAS Number	77-90-7	Sigma-Aldrich, Wikipedia[3]
Molecular Formula	C ₂₀ H ₃₄ O ₈	PubChem[4], Wikipedia[3]
Molar Mass	402.484 g·mol ⁻¹	Wikipedia[3]
Appearance	Colorless liquid	PubChem[4], Wikipedia[3], SpecialChem[5]
Density	1.046 - 1.05 g/mL at 25 °C	PubChem[4], Sigma-Aldrich, Wikipedia[3]
Melting Point	-80 °C (-112 °F; 193 K)	PubChem[4], Wikipedia[3]
Boiling Point	172 to 174 °C at 1 mmHg	Wikipedia[3]
331 °C at 732 mmHg	PubChem[4]	
Solubility in water	0.02 g/L (20 °C)	Wikipedia[3]
Refractive Index	n _{20/D} 1.443 (lit.)	Sigma-Aldrich

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of **Acetyl tributyl citrate-d3** are not readily available in the public domain. However, standard methodologies, such as those prescribed by ASTM International for similar compounds, would be applicable. Furthermore, specific techniques are employed to characterize isotopically labeled compounds.

Determination of Physical Properties

Standardized methods from organizations like ASTM would be used to determine properties such as boiling point, melting point, and density. For instance, ASTM D1045-86 is a standard test method for sampling and testing plasticizers used in plastics, which would be relevant for ATBC.[6]

Mass Spectrometry for Isotopic Verification

Mass spectrometry is a crucial technique to confirm the identity and isotopic enrichment of **Acetyl tributyl citrate-d3**. The mass difference between the deuterated and non-deuterated compound is readily detectable.

- Protocol: A sample of **Acetyl tributyl citrate-d3** is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the resulting ions. The presence of a molecular ion peak at approximately 405.5 m/z would confirm the incorporation of three deuterium atoms. The relative abundance of this peak compared to the peak for the non-deuterated compound (at 402.5 m/z) would determine the isotopic purity.

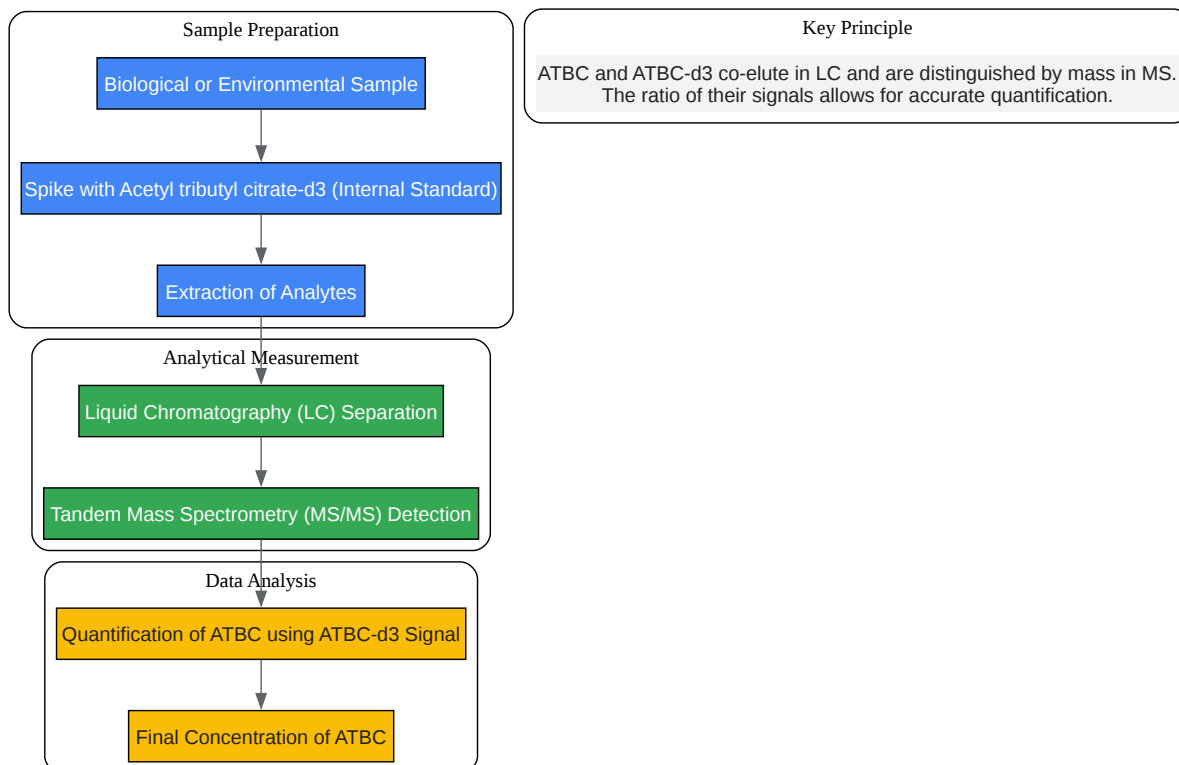
Infrared Spectroscopy for Isotopic Substitution Analysis

Infrared (IR) spectroscopy can be used to monitor the extent of isotopic substitution. The change in mass from protium to deuterium results in a shift in the vibrational frequency of chemical bonds.

- Protocol: An IR spectrum of the deuterated sample is obtained. The presence and position of C-D bond stretching frequencies, which differ from C-H stretching frequencies, are analyzed. The relative areas of the O-H and O-D stretching vibration bands can be used to calculate the extent of isotopic exchange.[7]

Visualization of Experimental Workflow

The primary application of **Acetyl tributyl citrate-d3** is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment.



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Caption: Workflow for the use of **Acetyl tributyl citrate-d3** as an internal standard in LC-MS/MS analysis.

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